2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- is a complex organic compound with the molecular formula C12H13Cl2N5OS This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- typically involves multiple steps. One common method includes the reaction of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol with 3,4-dichloroaniline in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **Acetamide, 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)-
- **Acetamide, 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)-
Uniqueness
The uniqueness of Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- lies in its specific substitution pattern on the triazole ring and the presence of the dichlorophenyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
378760-15-7 |
---|---|
Molecular Formula |
C12H13Cl2N5OS |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C12H13Cl2N5OS/c1-2-10-17-18-12(19(10)15)21-6-11(20)16-7-3-4-8(13)9(14)5-7/h3-5H,2,6,15H2,1H3,(H,16,20) |
InChI Key |
DIKLTGYDCIIIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.